KDG‑Specific Aldolase Exhibits 2,000‑Fold Higher Catalytic Efficiency over Phosphorylated KDPG
The KDG‑specific aldolase (KDGA) from Picrophilus torridus displays an extreme preference for the non‑phosphorylated substrate KDG compared to its phosphorylated counterpart 2‑keto‑3‑deoxy‑6‑phosphogluconate (KDPG), with up to 2,000‑fold‑higher catalytic efficiency (kcat/Km) for KDG [REFS‑1]. This sharply contrasts with the bifunctional KD(P)G aldolase from crenarchaea such as Sulfolobus solfataricus, which cleaves both KDG and KDPG but exhibits a preference for KDPG [REFS‑2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) ratio |
|---|---|
| Target Compound Data | KDG as substrate (kcat/Km reference value) |
| Comparator Or Baseline | KDPG (2‑keto‑3‑deoxy‑6‑phosphogluconate) as substrate |
| Quantified Difference | Up to 2,000‑fold‑higher catalytic efficiency for KDG vs. KDPG |
| Conditions | Purified recombinant P. torridus KDG aldolase (KDGA) expressed in E. coli; standard aldol cleavage assay at 50 °C, pH 7.5 |
Why This Matters
This 2,000‑fold differential establishes KDG as the uniquely appropriate substrate for characterizing or engineering non‑phosphorylative ED pathway enzymes—use of KDPG in such assays would yield negligible activity and erroneous conclusions about enzyme function.
- [1] Reher M, Schönheit P. The nonphosphorylative Entner-Doudoroff pathway in the thermoacidophilic euryarchaeon Picrophilus torridus involves a novel 2-keto-3-deoxygluconate-specific aldolase. J Bacteriol. 2010;192(4):964–974. doi:10.1128/JB.01281-09 View Source
- [2] Zaitsev V, Johnsen U, Reher M, Ortjohann M, Taylor G, Danson M, Schönheit P, Crennell S. Insights into the substrate specificity of archaeal Entner‑Doudoroff aldolases. Biochemistry. 2018;57(26):3797‑3806. View Source
